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Compound of Interest

5-Nitro-2-(trifluoromethyl)benzoic
Compound Name: d
aci

Cat. No.: B1444802

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-
(trifluoromethyl)benzoic acid

Introduction

5-Nitro-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid
characterized by the presence of two potent electron-withdrawing groups: a nitro group (-NO2)
at the 5-position and a trifluoromethyl group (-CFs3) at the 2-position. These substituents
significantly influence the molecule's electronic properties, acidity, reactivity, and lipophilicity. As
a result, this compound serves as a valuable and versatile building block in medicinal chemistry
and materials science, particularly in the synthesis of complex pharmaceuticals and
agrochemicals.[1] The strategic placement of the fluoroalkyl and nitro moieties can enhance the
pharmacokinetic profiles, metabolic stability, and binding affinities of target molecules.

This guide provides a comprehensive overview of the core physicochemical properties of 5-
Nitro-2-(trifluoromethyl)benzoic acid, offering field-proven insights and detailed experimental
protocols for its characterization. It is designed for researchers, scientists, and drug
development professionals who require a deep understanding of this key synthetic
intermediate.

Chemical Identity and Structure
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The structural and identifying information for 5-Nitro-2-(trifluoromethyl)benzoic acid is
fundamental for its accurate use and documentation in research and development.

Chemical Structure:

The image you are

| FrguUr .o

Table 1: Chemical Identifiers

Identifier Value Source
5-nitro-2-
IUPAC Name (trifluoromethyl)benzoic [2]
acid
CAS Number 847547-06-2 [21[3]
Molecular Formula CsHaF3NOa4 [2][3]1[4]
Molecular Weight 235.12 g/mol [L11121[31[5]

_ O=C(0)C1=CC(--INVALID-
Canonical SMILES [2]
LINK--[O-])=CC=C1C(F)(F)F

INChl=1S/C8H4F3NO4/c9-
InChl 8(10,11)6-2-1-4(12(15)16)3- [2]
5(6)7(13)14/h1-3H,(H,13,14)

| INChl Key | XBARJIDIECXHLTI-UHFFFAOYSA-N |[2] |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and
biological systems. While specific experimental data for 5-Nitro-2-(trifluoromethyl)benzoic
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acid is not extensively documented in publicly available literature, properties can be estimated
based on related structures and determined using standard experimental protocols. The
compound is typically supplied as a solid.[2][4]

Table 2: Summary of Physicochemical Properties

Property Value Notes

Physical State Solid [2][4]

The related isomer, 3-Nitro-5-
(trifluoromethyl)benzoic acid,
) ) ) has a melting point of 127-129
Melting Point Data not available
°C.[6] The parent compound,
2-(Trifluoromethyl)benzoic

acid, melts at 107-110 °C.

The related isomer, 3-Nitro-5-
(trifluoromethyl)benzoic acid,
has a boiling point of 309.8°C
at 760 mmHg.[6]

Boiling Point Data not available

The pKa is predicted to be low
due to strong electron-
withdrawing groups. For
comparison, 2-fluorobenzoic

pKa Data not available acid has a pKa of 3.27.[7] The
predicted pKa for the related
isomer 2-Nitro-5-
(trifluoromethoxy)benzoic acid
is 1.86.[8][9]

| Solubility | Soluble in DMSO [[10] |

Analytical Characterization: Purity Assessment

Ensuring the purity of a synthetic intermediate is critical for the success of subsequent
reactions and the integrity of the final product. High-Performance Liquid Chromatography
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(HPLC) is a robust and highly sensitive method for assessing the purity of compounds like 5-
Nitro-2-(trifluoromethyl)benzoic acid.[11]

Expertise & Causality: Why HPLC?

HPLC is the preferred method for several reasons. Its high resolving power allows for the
separation of the main compound from closely related structural isomers (e.g., 3-Nitro-2-
(trifluoromethyl)benzoic acid) and unreacted starting materials, which may be present as
impurities.[11] A reversed-phase C18 column is typically chosen for aromatic acids because its
nonpolar stationary phase effectively retains the compound, while a polar mobile phase (often a
mixture of acetonitrile and water with an acid modifier like formic or trifluoroacetic acid) allows
for controlled elution. The acid modifier ensures the carboxylic acid remains protonated,

leading to sharper peaks and better chromatographic performance. UV detection is ideal as the
aromatic ring and nitro group are strong chromophores.

Experimental Protocol: Purity Determination by HPLC

» Mobile Phase Preparation:
o Mobile Phase A: Prepare 0.1% (v/v) formic acid in deionized water.
o Mobile Phase B: Prepare 0.1% (v/v) formic acid in acetonitrile.

o Degas both mobile phases using sonication or vacuum filtration to prevent bubble
formation in the system.

e Sample Preparation:
o Accurately weigh approximately 1 mg of 5-Nitro-2-(trifluoromethyl)benzoic acid.
o Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
o Further dilute as necessary to fall within the linear range of the detector.
 Instrumentation & Conditions:

o HPLC System: A standard HPLC system with a binary pump, autosampler, column oven,
and UV-Vis detector.
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o Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 pm particle size).
o Column Temperature: 30 °C to ensure run-to-run reproducibility.
o Flow Rate: 1.0 mL/min.

o Detector Wavelength: 220 nm, where both the benzoic acid and nitro-aromatic structures
exhibit strong absorbance.[11]

o Injection Volume: 10 pL.[11]
o Gradient Elution:

0-15 min: 10% to 90% Mobile Phase B

15-18 min: Hold at 90% Mobile Phase B

18-20 min: Return to 10% Mobile Phase B

20-25 min: Column re-equilibration at 10% Mobile Phase B

o Data Analysis:
o Integrate the area of all peaks in the chromatogram.

o Calculate the purity by dividing the area of the main peak by the total area of all peaks and
multiplying by 100.

Visualization: HPLC Purity Assessment Workflow
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Caption: Workflow for HPLC purity assessment.

Solubility Profile
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The solubility of 5-Nitro-2-(trifluoromethyl)benzoic acid is a critical parameter for its
application in synthesis, dictating the choice of reaction solvents and purification methods. Due
to the presence of the polar carboxylic acid and nitro groups, alongside the nonpolar
trifluoromethyl-substituted benzene ring, its solubility can vary significantly across different
solvents.

Expertise & Causality: Solvent Selection

Aromatic acids like this one are typically poorly soluble in water but show good solubility in
polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF),
and tetrahydrofuran (THF), as well as alcohols like methanol and ethanol.[10] DMSO is an
excellent choice for creating stock solutions for screening purposes due to its high solvating
power.[10] For synthetic reactions, a solvent must be chosen that not only dissolves the
starting material but is also compatible with the reaction conditions and reagents.

Experimental Protocol: Kinetic Solubility Determination
by UV-Vis Spectroscopy

e Preparation of Standards:

o Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100%
DMSO.

o Create a calibration curve by preparing a series of dilutions of the stock solution in DMSO.

o Measure the absorbance of each standard at the wavelength of maximum absorbance
(A_max).

e Sample Preparation:

o Add a small, precise volume of the DMSO stock solution to a known volume of the test
solvent (e.g., water, phosphate-buffered saline) in a 96-well plate.

o The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on
solubility.

» Measurement and Analysis:
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o Mix the samples thoroughly and allow them to equilibrate for a set period (e.g., 2 hours) at
a controlled temperature.

o Measure the absorbance of each sample.

o Compare the absorbance of the test sample to the calibration curve to determine the
concentration of the dissolved compound. This value represents the kinetic solubility.

Visualization: Solubility Determination Workflow

Preparation

Prepare 10 mM Stock
in 100% DMSO

Create Calibration Curve
(Serial Dilutions in DMSO)

Add Stock to Test Solvent
(e.g., Water, PBS)

Equilibrate Mixture
(2 hours at RT)

Analysis

Measure UV Absorbance
at A_max

Calculate Concentration
using Calibration Curve

Click to download full resolution via product page

Caption: Workflow for kinetic solubility determination.
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Acidity and pKa

The acidity of the carboxylic acid proton is significantly enhanced by the strong inductive and
resonance electron-withdrawing effects of the ortho-trifluoromethyl and para-nitro groups. This
makes 5-Nitro-2-(trifluoromethyl)benzoic acid a relatively strong organic acid, which
influences its reactivity and its ionization state in different pH environments. A low pKa value is
expected, indicating that it will exist predominantly in its deprotonated carboxylate form at
physiological pH.

Expertise & Causality: pKa Determination

Potentiometric titration is a classic and reliable method for determining the pKa of an acid. It
involves monitoring the pH of a solution of the acid as a standardized base (e.g., NaOH) is
added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the
concentrations of the protonated acid and its conjugate base are equal. This self-validating
system provides a direct measure of the compound's acidity.

Experimental Protocol: pKa Determination by
Potentiometric Titration

e Solution Preparation:

o Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in a
suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure
solubility.

o Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

¢ Titration Procedure:

o

Calibrate a pH meter using standard buffer solutions.

[¢]

Place a known volume of the acid solution in a beaker and immerse the pH electrode.

o

Add the standardized base in small, precise increments using a burette.

[e]

Record the pH of the solution after each addition, allowing the reading to stabilize.
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o Data Analysis:

Plot the measured pH versus the volume of base added.

o

Determine the equivalence point, which is the point of maximum slope on the titration

[¢]

curve (or the peak of the first derivative plot).

The volume of base at the half-equivalence point is half the volume required to reach the

[¢]

equivalence point.

[¢]

The pKa is the pH value recorded at the half-equivalence point.

Visualization: pKa Determination Workflow
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Caption: Workflow for pKa determination via titration.

Safety and Handling

Proper handling of 5-Nitro-2-(trifluoromethyl)benzoic acid is essential to ensure laboratory
safety. Based on data for structurally similar compounds, it should be treated as a hazardous
chemical.
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» Hazards: The compound is expected to cause skin irritation, serious eye irritation, and may
cause respiratory irritation.[12][13]

» Handling: Use only in a well-ventilated area, such as a chemical fume hood.[13][14] Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety
goggles, and a lab coat.[12][15][16] Avoid breathing dust and prevent contact with skin and
eyes.[13][14][15] Wash hands thoroughly after handling.[14][16]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]
[16] Keep away from incompatible materials such as strong oxidizing agents.[12][16]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[14][15]

Conclusion

5-Nitro-2-(trifluoromethyl)benzoic acid is a key synthetic intermediate whose utility is defined
by its distinct physicochemical properties. The strong electron-withdrawing nature of its
substituents results in high acidity and provides specific reactivity that is advantageous for the
synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While some
experimental data points are not widely published, its properties can be reliably determined
using the standard, self-validating protocols outlined in this guide. A thorough understanding
and characterization of its purity, solubility, and acidity are paramount for its effective and safe
use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 3-Nitro-5-(trifluoromethyl)benzoic acid | 328-80-3 | FN70457 [biosynth.com]
e 2. fluorochem.co.uk [fluorochem.co.uk]

o 3. 5-Nitro-2-(trifluoromethyl)benzoic acid Price at Chemsrc [chemsrc.com]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4654-3-39.pdf
https://www.sigmaaldrich.com/JP/en/sds/aldrich/127698?userType=undefined
https://www.sigmaaldrich.com/JP/en/sds/aldrich/127698?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AAA1831606&productDescription=3-NTRO-5-%28TRIFLROMETHL%29BENZ+5G&vendorId=VN00024248&countryCode=US&language=en
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4654-3-39.pdf
http://angenechemical.com/sds/448-36-2.pdf
https://www.tcichemicals.com/JP/ja/sds/F0757_JP_EN.pdf
https://www.sigmaaldrich.com/JP/en/sds/aldrich/127698?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AAA1831606&productDescription=3-NTRO-5-%28TRIFLROMETHL%29BENZ+5G&vendorId=VN00024248&countryCode=US&language=en
http://angenechemical.com/sds/448-36-2.pdf
https://www.fishersci.com/store/msds?partNumber=AAA1831606&productDescription=3-NTRO-5-%28TRIFLROMETHL%29BENZ+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.tcichemicals.com/JP/ja/sds/F0757_JP_EN.pdf
https://www.fishersci.com/store/msds?partNumber=AAA1831606&productDescription=3-NTRO-5-%28TRIFLROMETHL%29BENZ+5G&vendorId=VN00024248&countryCode=US&language=en
http://angenechemical.com/sds/448-36-2.pdf
https://www.tcichemicals.com/JP/ja/sds/F0757_JP_EN.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4654-3-39.pdf
https://www.tcichemicals.com/JP/ja/sds/F0757_JP_EN.pdf
https://www.fishersci.com/store/msds?partNumber=AAA1831606&productDescription=3-NTRO-5-%28TRIFLROMETHL%29BENZ+5G&vendorId=VN00024248&countryCode=US&language=en
http://angenechemical.com/sds/448-36-2.pdf
https://www.benchchem.com/product/b1444802?utm_src=pdf-body
https://www.benchchem.com/product/b1444802?utm_src=pdf-custom-synthesis
https://www.biosynth.com/p/FN70457/328-80-3-3-nitro-5-trifluoromethylbenzoic-acid
https://fluorochem.co.uk/product/F234713/
https://www.chemsrc.com/en/price/847547-06-2_37842.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 4. 3-Nitro-5-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]
e 5. scbt.com [scbt.com]

e 6. echemi.com [echemi.com]

e 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

¢ 8. 2-NITRO-5-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 189359-65-7
[m.chemicalbook.com]

e 9. 2-NITRO-5-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 189359-65-7
[m.chemicalbook.com]

e 10. 2,3,4-Trifluoro-5-Nitro-Benzoic Acid | TargetMol [targetmol.com]
e 11. benchchem.com [benchchem.com]

e 12. synquestlabs.com [synquestlabs.com]

e 13. sigmaaldrich.com [sigmaaldrich.com]

e 14. fishersci.com [fishersci.com]

e 15. angenechemical.com [angenechemical.com]

e 16. tcichemicals.com [tcichemicals.com]

 To cite this document: BenchChem. [physicochemical properties of 5-Nitro-2-
(trifluoromethyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1444802#physicochemical-properties-of-5-nitro-2-
trifluoromethyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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